molecular formula C14H11NO4 B5705133 4-(Methoxycarbonyl)phenyl pyridine-3-carboxylate

4-(Methoxycarbonyl)phenyl pyridine-3-carboxylate

Cat. No.: B5705133
M. Wt: 257.24 g/mol
InChI Key: RFFCKLZAQAUGHH-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)phenyl pyridine-3-carboxylate is an organic compound that features both a methoxycarbonyl group and a pyridine ring

Properties

IUPAC Name

(4-methoxycarbonylphenyl) pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-18-13(16)10-4-6-12(7-5-10)19-14(17)11-3-2-8-15-9-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFCKLZAQAUGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)phenyl pyridine-3-carboxylate typically involves the esterification of 4-(methoxycarbonyl)benzoic acid with pyridine-3-carboxylic acid. This reaction can be catalyzed by various agents, including sulfuric acid or other strong acids, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts can be employed to facilitate the esterification reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)phenyl pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted aromatic compounds.

Scientific Research Applications

4-(Methoxycarbonyl)phenyl pyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)phenyl pyridine-3-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The compound’s ester and pyridine groups play crucial roles in binding to these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxycarbonyl)phenylboronic acid
  • 4-(Methoxycarbonyl)phenyl pyridine-2-carboxylate
  • 4-(Methoxycarbonyl)phenyl pyridine-4-carboxylate

Uniqueness

4-(Methoxycarbonyl)phenyl pyridine-3-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The position of the methoxycarbonyl group and the pyridine ring influences its interactions with other molecules, making it a valuable compound for targeted applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Methoxycarbonyl)phenyl pyridine-3-carboxylate
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